Norfloxacin-d5

Descripción

Significance of Stable Isotope-Labeled Compounds in Advanced Bioanalytical and Mechanistic Research

Stable isotope-labeled compounds are molecules in which one or more atoms have been replaced by their stable (non-radioactive) isotopes, such as deuterium (D or ²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) symeres.commoravek.comdiagnosticsworldnews.com. These isotopes possess a different mass number but retain the same chemical properties as their naturally occurring counterparts, allowing them to behave identically in biological and chemical systems while being distinguishable by analytical instrumentation, primarily mass spectrometry (MS) symeres.commoravek.comnih.gov.

In bioanalytical research, SILs are predominantly employed as internal standards (IS) for quantitative analysis symeres.commoravek.comnih.govveeprho.com. When a labeled analog, such as Norfloxacin-d5, is added to a sample at a known concentration, it co-elutes with the target analyte (Norfloxacin) during chromatographic separation but is detected at a different mass, allowing for precise quantification. This method compensates for variations introduced during sample preparation, matrix effects, and instrument fluctuations, thereby significantly enhancing the accuracy, precision, and reliability of quantitative measurements symeres.commoravek.comnih.govveeprho.com. Such precision is vital for pharmacokinetic studies, drug metabolism investigations, therapeutic drug monitoring, and the analysis of residues in food and environmental samples.

Beyond quantification, SILs are powerful tools for mechanistic studies symeres.commoravek.comdiagnosticsworldnews.comnih.govtandfonline.com. Deuterium labeling, for instance, can induce a kinetic isotope effect (KIE), which provides insights into the rate-determining steps of chemical reactions and enzymatic processes symeres.com. By tracing the metabolic fate of labeled compounds, researchers can elucidate complex biochemical pathways, understand drug transformation within biological systems, and identify metabolites symeres.commoravek.comdiagnosticsworldnews.comnih.govtandfonline.com. This capability is crucial for understanding drug efficacy, bioavailability, and the intricate mechanisms of cellular processes.

Contextualizing this compound within Fluoroquinolone Research Frameworks

Norfloxacin is a well-established broad-spectrum antibiotic belonging to the fluoroquinolone class, effective against a wide array of Gram-positive and Gram-negative bacteria by inhibiting bacterial DNA gyrase caymanchem.comnih.gov. Fluoroquinolones, as a group, are widely studied for their therapeutic applications, mechanisms of action, and their persistence as environmental contaminants nih.govnih.gov.

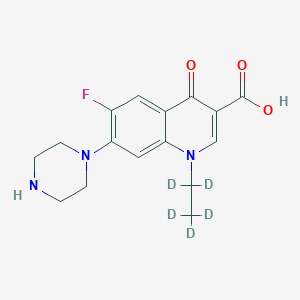

This compound is a synthetically produced analog of Norfloxacin, specifically labeled with five deuterium atoms on the ethyl group (1-(ethyl-d5)-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid) veeprho.com. Its existence and application are intrinsically linked to the need for precise analytical determination of Norfloxacin.

In pharmaceutical research, this compound serves as an essential internal standard for the accurate quantification of Norfloxacin in various biological matrices, including plasma, urine, and tissues veeprho.comcaymanchem.com. This is fundamental for pharmacokinetic (PK) studies, which track the absorption, distribution, metabolism, and excretion (ADME) of drugs veeprho.commedchemexpress.commedchemexpress.com. By using this compound, researchers can reliably measure Norfloxacin concentrations over time, which is critical for drug development, assessing drug efficacy, and understanding drug behavior in vivo.

Furthermore, Norfloxacin, like many antibiotics, is recognized as an emerging environmental pollutant due to its extensive use and incomplete degradation nih.govnih.govresearchgate.net. Consequently, this compound plays a vital role in environmental monitoring and food safety analysis. It is employed to accurately quantify Norfloxacin residues in environmental samples such as water and soil, and in food products, particularly in the context of veterinary drug residue analysis in animal-derived foods like shrimp and poultry nih.govdvs.gov.mymdpi.comoup.comsigmaaldrich.com. The application of this compound in sophisticated analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensures the reliability of these residue measurements, which are crucial for public health and environmental protection.

Table 1: Typical Validation Parameters for Norfloxacin Quantification using this compound as Internal Standard

The development and validation of analytical methods employing this compound as an internal standard typically yield robust performance characteristics, ensuring reliable quantification of Norfloxacin in complex matrices. The following table summarizes typical parameters reported in such studies:

| Parameter | Typical Range/Value | Primary Source(s) |

| Linear Range | 2.0 ng/mL to 50.0 ng/mL (or equivalent µg/kg) | dvs.gov.my, mdpi.com |

| Limit of Detection (LOD) | 0.5 - 4.0 µg/kg | mdpi.com |

| Limit of Quantification (LOQ) | 2.0 - 20.0 µg/kg | mdpi.com |

| Accuracy | 77% - 119% | nih.gov, dvs.gov.my |

| Precision (CV) | < 15% (intra-day) | nih.gov, dvs.gov.my |

| Correlation Coefficient | R² > 0.98 | dvs.gov.my |

Propiedades

IUPAC Name |

6-fluoro-4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)/i1D3,2D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJPXUAPXNRGGI-ZBJDZAJPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016779 | |

| Record name | Norfloxacin-D5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015856-57-1 | |

| Record name | 1-(Ethyl-1,1,2,2,2-d5)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015856-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfloxacin-D5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Bioanalytical Method Development and Validation Utilizing Norfloxacin-d5 As an Internal Standard

Rigorous Method Validation Paradigms for Deuterated Internal Standards in Regulated Bioanalysis

Assessment of Calibration Curve Linearity and Dynamic Range

The linearity of a calibration curve is fundamental for accurate quantification, ensuring that the instrument's response is proportional to the analyte concentration across a defined range. When Norfloxacin-d5 is used as an internal standard, it is typically incorporated into calibration standards and quality control (QC) samples at a fixed concentration. This allows for the calculation of peak area ratios (analyte/IS) versus analyte concentration, which should ideally yield a linear relationship.

Studies have demonstrated excellent linearity when this compound is employed. For instance, in the analysis of various quinolones in poultry muscle, calibration curves constructed using this compound as the IS exhibited high correlation coefficients (R²) values greater than 0.98 and 0.99 across dynamic ranges spanning from 10–300 µg/kg to 40–1200 µg/kg dvs.gov.my. Similarly, other research involving quinolones in different matrices reported determined linearity for matrix-matched calibration curves openagrar.de, and methods utilizing this compound for quinolone quantification in soybean sprouts achieved good precision with recoveries indicating reliable calibration mdpi.com. The dynamic ranges for quinolone analysis using this compound have been reported to extend from 2.0 ng/mL to 50.0 ng/mL mdpi.comresearchgate.net.

Table 1: Calibration Curve Linearity and Dynamic Range Data

| Study Reference | Matrix/Sample Type | Analyte(s) Quantified | Dynamic Range (Units) | R² Value | Notes |

| dvs.gov.my | Poultry Muscle | Quinolones | 10–300 µg/kg | > 0.98 | |

| dvs.gov.my | Poultry Muscle | Quinolones | 20–600 µg/kg | > 0.98 | |

| dvs.gov.my | Poultry Muscle | Quinolones | 30–900 µg/kg | > 0.99 | |

| dvs.gov.my | Poultry Muscle | Quinolones | 40–1200 µg/kg | > 0.99 | |

| openagrar.de | Not specified | Quinolones | Not specified | Determined | Matrix-matched calibration curves |

| researchgate.net | Poultry Muscle/Kidney | Fluoroquinolones | 0.5–500 ng/mL | Not specified | For enantiomers and IS |

| mdpi.com | Soybean Sprouts | Quinolones | 8–80 μg/kg | Not specified | Recovery test spiking levels |

Evaluation of Intra-day and Inter-day Precision and Accuracy

Precision, referring to the agreement among individual test results when the method is applied repeatedly, and accuracy, indicating the closeness of the test results to the true value, are critical validation parameters. This compound, by co-eluting with the analyte and undergoing similar sample preparation steps, effectively corrects for variations that could otherwise impact these metrics.

Multiple studies have reported excellent precision and accuracy when this compound is used as an internal standard. For instance, in the analysis of antibiotics in freshwater fish, intra-day precision ranged from 1.9% to 9.7% and inter-day precision from 4.1% to 12.8%, with recoveries between 66.2% and 117.1% nih.gov. Similarly, analyses in fish and shrimp samples showed intra-day and inter-day precision values below 9.1% akjournals.com. In poultry muscle analysis, intra-day precision was reported to be less than 15%, with accuracy ranging from 88% to 119% dvs.gov.my. Studies analyzing quinolones in muscle and eggs reported repeatability within 5–9% and reproducibility within 5–23%, with recoveries ranging from 91% to 107% in muscle and 95% to 105% in eggs researchgate.netmdpi.com. Proficiency studies involving quinolones in egg also indicated excellent accuracy, with most laboratories achieving za-scores between -0.5 and 0.5 wur.nl. For fluoroquinolone determination in poultry tissues, accuracy varied from 88.8% to 112.2% with relative standard deviation (RSD) values below 12.3% researchgate.net. In soybean sprouts, quinolone analysis using this compound yielded RSDs between 1.6% and 7.9% and recoveries between 75.7% and 119.4% mdpi.com.

Table 2: Precision and Accuracy Data Utilizing this compound

| Study Reference | Matrix/Sample Type | Analyte(s) Quantified | Precision Type | Precision (%RSD) | Accuracy (% Recovery/Bias) |

| nih.gov | Freshwater Fish | Antibiotics, Sedatives | Intra-day | 1.9 – 9.7 | 66.2 – 117.1 |

| nih.gov | Freshwater Fish | Antibiotics, Sedatives | Inter-day | 4.1 – 12.8 | N/A |

| akjournals.com | Fish, Shrimp | Pharmaceuticals | Intra-day | < 9.1 | N/A |

| akjournals.com | Fish, Shrimp | Pharmaceuticals | Inter-day | < 9.1 | N/A |

| dvs.gov.my | Poultry Muscle | Quinolones | Intra-day | < 15 | 88 – 119 |

| researchgate.net, mdpi.com | Muscle, Eggs | Quinolones | Repeatability | 5 – 9 | 91 – 107 (muscle) |

| researchgate.net, mdpi.com | Muscle, Eggs | Quinolones | Reproducibility | 5 – 23 | 95 – 105 (eggs) |

| wur.nl | Egg | Quinolones | Inter-laboratory | (za-scores between -0.5 and 0.5 for 75%) | Excellent accuracy |

| researchgate.net | Poultry Muscle/Kidney | Fluoroquinolones | Not specified | < 12.3 | 88.8 – 112.2 |

| mdpi.com | Soybean Sprouts | Quinolones | Intra-day | 1.6 – 7.9 | 75.7 – 119.4 |

Comprehensive Analysis of Matrix Effects and Ion Suppression/Enhancement

Matrix effects, arising from co-eluting endogenous compounds in biological or environmental samples, can significantly suppress or enhance the ionization efficiency of the analyte and internal standard in LC-MS/MS. This phenomenon can lead to inaccurate quantification if not properly addressed. Stable isotope-labeled internal standards like this compound are invaluable tools for mitigating matrix effects because they possess nearly identical physicochemical properties to the target analyte, ensuring they undergo similar ionization suppression or enhancement.

Studies have shown that quinolones, including norfloxacin, can experience ion enhancement in complex matrices like salmon biorxiv.org. The use of deuterated internal standards is a standard practice to compensate for these variations nih.govnih.govd-nb.infonih.gov. For example, it has been observed that the effect on quantification can be reduced to less than 15% for analytes when using deuterated internal standards, compared to analytes without specific IS nih.govresearchgate.net. In freshwater fish analysis, matrix effects were assessed, with a significant portion of analytes showing weak or moderate effects, underscoring the importance of an effective IS like this compound for robust quantification nih.gov. The selection of appropriate sample preparation techniques, such as using C18 columns, is also crucial for minimizing matrix interference and enhancing the efficacy of the internal standard mdpi.com.

Determination of Analyte and Internal Standard Stability in Biological and Environmental Specimens

The stability of both the analyte and the internal standard under various storage and handling conditions is paramount for the reproducibility and reliability of bioanalytical methods. This compound generally demonstrates superior stability in LC-MS/MS analyses compared to its non-deuterated counterpart . This enhanced stability is attributed to the strong carbon-deuterium bond, which is less susceptible to degradation.

Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD) Establishment

The Lower Limit of Quantification (LLOQ) represents the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy, typically defined by a signal-to-noise ratio (S/N) of 10:1 or by meeting specific precision and accuracy criteria (e.g., ±20% at LLOQ) sepscience.com. The Limit of Detection (LOD) is the lowest concentration that can be reliably detected, but not necessarily quantified. The use of this compound as an internal standard is crucial for achieving sensitive LLOQ and LOD values, especially when analyzing analytes at trace levels in complex matrices.

Various studies have reported sensitive detection limits when employing this compound. For instance, in the analysis of antibiotics in freshwater fish, LODs ranged from 0.08–1.46 µg/kg and LOQs from 0.25–4.86 µg/kg nih.gov. In another study, the LOD for enrofloxacin was reported as 0.02 µg·mL⁻¹ . Analyses of quinolones in poultry muscle indicated that LOD and LOQ values were significantly lower than the respective Maximum Residue Limits (MRLs) dvs.gov.my. More specific values reported for quinolone analysis include LODs ranging from 0.011–1.197 µg kg⁻¹ and LOQs from 0.150–2.579 µg kg⁻¹ researchgate.net, and in soybean sprouts, LODs were between 0.5–4.0 μg/kg with LOQs between 8.0–20.0 μg/kg mdpi.com.

Table 3: Limit of Detection (LOD) and Limit of Quantification (LLOQ) Data

| Study Reference | Matrix/Sample Type | Analyte(s) Quantified | LOD (Units) | LLOQ (Units) |

| nih.gov | Freshwater Fish | Antibiotics, Sedatives | 0.08–1.46 μg/kg | 0.25–4.86 μg/kg |

| Not specified | Enrofloxacin | 0.02 μg·mL⁻¹ | Not specified | |

| dvs.gov.my | Poultry Muscle | Quinolones | Below MRLs | Below MRLs |

| researchgate.net | Poultry Muscle/Kidney | Fluoroquinolones | 0.011–1.197 µg kg⁻¹ | 0.150–2.579 µg kg⁻¹ |

| mdpi.com | Soybean Sprouts | Quinolones | 0.5–4.0 μg/kg | 8.0–20.0 μg/kg |

Compound List

this compound

Norfloxacin

Ciprofloxacin

Enrofloxacin

Enrofloxacin-d5

Pefloxacin-d5

Ofloxacin-d3

Pharmacokinetic Investigations Employing Norfloxacin-d5 As a Quantitative Tracer

Application of Deuterated Analogs for Accurate Quantification in Pharmacokinetic Studies

Deuterated compounds like Norfloxacin-d5 are critical for robust pharmacokinetic (PK) profiling. When added to biological samples (e.g., plasma, urine, tissue homogenates) at a known concentration before sample processing, this compound behaves identically to endogenous Norfloxacin during extraction and analysis, except for its distinct mass researchgate.netnih.gov. This allows for the accurate determination of Norfloxacin concentrations by calculating the ratio of the analyte to the internal standard, thereby correcting for any sample-specific losses or analytical variability nih.govepa.gov. This approach is essential for reliable quantification, especially when dealing with low analyte concentrations or complex biological matrices researchgate.netnih.gov. The utility of this compound has been confirmed through method development and validation for Norfloxacin quantification in various PK studies researchgate.netnih.govscielo.braxios-research.comthaiscience.infonih.govekb.eg.

Detailed Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling of Norfloxacin

This compound serves as a crucial internal standard for the precise quantification of Norfloxacin and its related compounds throughout the ADME process, enabling a comprehensive understanding of the drug's behavior in the body.

Accurate determination of systemic exposure parameters, including peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the area under the plasma concentration-time curve (AUC), is fundamental for assessing Norfloxacin's bioavailability scielo.brnih.govpsu.eduomicsonline.orgwalshmedicalmedia.comresearchgate.netresearchgate.net. Studies utilizing this compound as an internal standard ensure the reliability of these measurements. For instance, Norfloxacin's oral bioavailability has been reported to be approximately 31.10 ± 15.16% in pigs nih.gov and 66.89 ± 1.95% in chickens bu.edu.eg. In human volunteers, typical Cmax values are around 1.5 µg/mL, reached within 1-2 hours post-administration, with elimination half-lives ranging from 3-4 hours scielo.brwalshmedicalmedia.comnih.gov. These values are critical for understanding how much of the administered dose becomes systemically available.

Norfloxacin exhibits distribution into various tissues, including renal parenchyma, liver, prostate, and bile nih.govnih.gov. While specific studies detailing the use of this compound for mapping Norfloxacin's tissue distribution are not explicitly detailed in the provided search results, the general application of LC-MS/MS with stable isotope-labeled internal standards is well-established for quantifying drugs in tissue homogenates researchgate.netiaea.org. This capability allows researchers to understand how Norfloxacin penetrates different tissues, which is vital for its therapeutic efficacy and safety profile.

Norfloxacin is subject to metabolism, primarily in the liver, yielding several metabolites that generally possess reduced antimicrobial activity compared to the parent compound nih.govmolaid.com. The accurate identification and quantification of these metabolites are essential for a complete ADME profile researchgate.netmolaid.comfda.gov. This compound, as an internal standard, is indispensable for the precise quantification of these metabolites, particularly when they are present at low concentrations or share structural similarities with Norfloxacin researchgate.netmolaid.comfda.gov.

Norfloxacin is eliminated from the body via both renal and hepatic routes molaid.comfda.gov. Renal clearance, a major elimination pathway, involves glomerular filtration and tubular secretion, with a reported rate of approximately 275 mL/min in healthy individuals molaid.comfda.gov. Hepatic impairment appears to have a minimal impact on Norfloxacin's half-life nih.gov. In patients with compromised renal function, the elimination half-life of Norfloxacin can be prolonged, often necessitating dosage adjustments nih.govfda.govmedsafe.govt.nz. The precise quantification of Norfloxacin in plasma and urine over time, facilitated by this compound, allows for the accurate calculation of clearance and half-life values, thereby supporting the investigation of these elimination pathways nih.govbu.edu.egnih.govnih.govnih.govfda.govmedsafe.govt.nz. For instance, in individuals with severe renal impairment (creatinine clearance ≤ 30 mL/min/1.73 m²), the half-life can extend to 6.5-8 hours fda.govmedsafe.govt.nz.

Comprehensive Identification and Quantification of Norfloxacin Metabolites

Analysis of Deuterium Kinetic Isotope Effects on Norfloxacin Pharmacokinetics

Deuterium kinetic isotope effects (KIEs) can arise when the rate of a metabolic or chemical reaction involving a deuterated atom differs significantly from that of its hydrogen-containing counterpart google.comresearchgate.netgoogle.comnih.govgoogleapis.com. If the deuterated positions on this compound are involved in metabolic transformations, a KIE could potentially influence its pharmacokinetic profile, such as metabolism rate or clearance, compared to non-deuterated Norfloxacin google.comresearchgate.netnih.gov. While specific studies detailing KIEs for this compound are not highlighted in the provided literature, it is a consideration in drug development. However, for its role as an internal standard, the KIE is typically assumed to be negligible or is managed through rigorous method validation to ensure comparable behavior with the analyte.

Compound List

Norfloxacin

this compound

Table 1: Key Pharmacokinetic Parameters of Norfloxacin in Pigs (Oral Administration)

| Parameter | Value (Mean ± SD) | Unit | Reference |

| Cmax | 0.43 ± 0.06 | µg/ml | nih.gov |

| Tmax | 1.36 ± 0.39 | h | nih.gov |

| t½ka (Absorption Half-life) | 0.78 ± 0.27 | h | nih.gov |

| t½β (Elimination Half-life) | 7.13 ± 1.41 | h | nih.gov |

| Bioavailability (F) | 31.10 ± 15.16 | % | nih.gov |

Table 2: Key Pharmacokinetic Parameters of Norfloxacin in Chickens (Oral Administration)

| Parameter | Value (Mean ± SD) | Unit | Reference |

| Cmax | 3.87 ± 0.04 | µg/ml | bu.edu.eg |

| Tmax | 2.09 ± 0.03 | h | bu.edu.eg |

| t½ab (Absorption Half-life) | 0.57 ± 0.01 | h | bu.edu.eg |

| t½el (Elimination Half-life) | 5.72 ± 0.05 | h | bu.edu.eg |

| Oral Bioavailability | 66.89 ± 1.95 | % | bu.edu.eg |

Table 3: Representative Pharmacokinetic Parameters of Norfloxacin in Humans (Oral Administration, 400 mg)

| Parameter | Value (Approximate) | Unit | Reference |

| Cmax | 1.5 | µg/mL | scielo.brwalshmedicalmedia.com |

| Tmax | 1-2 | h | scielo.brwalshmedicalmedia.com |

| t½ (Half-life) | 3-4 | h | scielo.brnih.gov |

Table 4: Norfloxacin Elimination Half-life and Renal Clearance in Humans with Renal Impairment

| Creatinine Clearance (mL/min/1.73 m²) | Elimination Half-life (h) | Renal Clearance (mL/min) | Reference |

| 30-80 | 4.4 | ~275 (normal) | nih.govfda.gov |

| 10-29 | 6.6 | nih.gov | |

| < 10 | 7.6 | nih.gov | |

| ≤ 30 | 6.5 | fda.gov | |

| < 30 (not requiring haemodialysis) | ~8 | medsafe.govt.nz |

Note: A normal renal clearance of approximately 275 mL/min is reported for healthy individuals, highlighting the significance of renal excretion for Norfloxacin molaid.comfda.gov.

Toxicokinetic and Safety Pharmacology Research Applications of Norfloxacin-d5

Determination of Toxicokinetic Parameters in Preclinical Models

Norfloxacin-d5 is instrumental in preclinical toxicokinetic studies, where it facilitates the accurate quantification of Norfloxacin. This precise measurement is essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) processes of the parent drug in various animal models ijnrd.org. Studies involving Norfloxacin in species such as rats, mice, and monkeys have established baseline pharmacokinetic data, indicating moderate oral absorption and significant tissue distribution exceeding serum concentrations nih.gov.

More specific toxicokinetic investigations have utilized Norfloxacin to establish parameters such as peak serum concentration (Cmax) and area under the concentration-time curve (AUC) at doses relevant to observed toxicological effects. For instance, research into Norfloxacin-induced arthropathy in juvenile animals has quantified these parameters in rats, rabbits, and dogs nih.gov. Similarly, studies examining Norfloxacin's neurotoxic effects in rats have detailed its serum concentration-time profiles, often fitting a two-compartmental model, allowing for the determination of clearance, volume of distribution, and terminal half-life nih.gov. The data generated from these studies using Norfloxacin provide critical insights into its systemic exposure, which are further refined through the use of deuterated analogs like this compound for enhanced analytical precision.

Table 1: Norfloxacin Toxicokinetic Parameters in Preclinical Models at Minimum Arthropathic Doses

| Species | Dose (mg/kg/day) | Cmax (µg/mL) | AUC (µg·hr/mL) | Reference |

| Rats | 100 | 16.1 | 31.9 | nih.gov |

| Rabbits | 25 | 9.73 | 22.9 | nih.gov |

| Dogs | 50 | 5.11 | 26.2 | nih.gov |

| Monkeys | 500 | 15.6 | 103 | nih.gov |

Note: The data presented in this table are derived from studies using Norfloxacin, serving as a basis for understanding the toxicokinetic parameters relevant to the research applications of its deuterated analog, this compound.

Correlation of Systemic Exposure and Area Under the Curve (AUC) with Toxicological Outcomes

A fundamental aspect of toxicokinetic research is the correlation between systemic exposure, particularly as represented by the Area Under the Curve (AUC), and observed toxicological outcomes ijnrd.org. AUC quantifies the total systemic exposure to a substance over a given time period, making it a crucial metric for understanding the relationship between the administered dose and the resulting biological effects. In preclinical safety pharmacology, establishing these correlations is vital for interpreting toxicity findings and predicting potential risks to human health.

Studies involving Norfloxacin have effectively demonstrated these correlations. For example, research identifying minimum arthropathic doses in juvenile animals also quantified the corresponding Cmax and AUC values nih.gov. These findings directly link specific systemic exposure levels of Norfloxacin to the induction of arthropathy, a defined toxicological endpoint. Further evidence comes from studies on Norfloxacin's neurotoxicity in rats, which revealed a significant correlation between AUC(0-infinity) and changes in electroencephalogram (EEG) activity, suggesting that AUC can serve as a predictive index for central nervous system (CNS) toxic effects nih.gov. The precise measurement capabilities provided by this compound are instrumental in generating the reliable exposure data required for such critical correlations.

Assessment of Potential Deuterium Isotope Effects on Toxicokinetic Profiles

The use of deuterated compounds like this compound offers significant analytical advantages. The distinct mass shift introduced by deuterium substitution enhances signal resolution in mass spectrometry and minimizes isotopic interference, thereby improving the precision and accuracy of drug quantification in complex biological matrices . Furthermore, the kinetic isotope effect (KIE) describes how the rate of a chemical reaction can be influenced by the mass of the isotopes involved, particularly when the bond to the isotope is broken during a rate-limiting step nih.gov. Research may investigate whether the deuterium substitution in this compound leads to discernible differences in its absorption, distribution, metabolism, or excretion rates compared to unlabeled Norfloxacin medchemexpress.com. Such assessments are crucial for fully characterizing the compound's behavior and ensuring that the deuteration does not introduce confounding variables into research findings, while simultaneously leveraging the improved analytical performance it provides .

Compound List:

this compound

Norfloxacin

Nalidixic acid

Enrofloxacin-d5

Ciprofloxacin

Pefloxacin-d5

Ofloxacin-d3

Environmental Fate and Degradation Pathway Elucidation Using Isotopic Tracers

Mechanistic Studies of Norfloxacin Photolytic Degradation in Aqueous Media

Photodegradation is a significant environmental transformation process for Norfloxacin, especially in sunlit surface waters. Research has focused on identifying the products formed and understanding the kinetics of these reactions.

Identification of Photodegradation Products via Advanced Spectrometry

Advanced analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS), are instrumental in identifying the various photodegradation products of Norfloxacin mdpi.comnih.govnih.govnih.gov. Studies have revealed that Norfloxacin undergoes photolysis to form several degradation products, including defluorinated, hydroxylated, and decarboxylated structures, as well as compounds with opened cyclic structures nih.govnih.govnih.gov. For instance, research has identified up to five degradation products of Norfloxacin exposed to UV and solar radiation nih.gov. These products are often formed through reactions involving reactive oxygen species (ROS), such as superoxide radicals and hydroxyl radicals, which are generated during photolysis nih.gov. The specific pathways and products can be influenced by factors like pH, with alkaline pH often leading to a greater number of degradation products compared to neutral pH nih.govnih.gov.

Kinetic Modeling of Environmental Phototransformation Processes

The rate at which Norfloxacin degrades via photolysis in aqueous media is crucial for predicting its environmental persistence. Studies have shown that Norfloxacin photodegradation generally follows pseudo-first-order kinetics nih.govmdpi.comresearchgate.netacs.org. For example, under simulated sunlight, Norfloxacin's decay can be modeled with apparent rate constants, such as ksolar = 1.19 × 10⁻³ s⁻¹ nih.govresearchgate.net. In some cases, degradation can follow two-stage pseudo-first-order kinetics, with an initial fast stage followed by a slower stage researchgate.net. The rate of phototransformation is influenced by various environmental factors, including pH, the presence of dissolved organic matter, and water depth researchgate.netresearchgate.net.

Research on Oxidative and Biotransformation Processes of Norfloxacin in Environmental Matrices

Beyond photolysis, Norfloxacin can also be transformed through oxidative and biological processes in aquatic and terrestrial environments.

Elucidation of Specific Oxidative Degradation Pathways

Oxidative processes, such as ozonation and oxidation by hydroxyl radicals, are effective in transforming Norfloxacin nih.gove3s-conferences.orgmdpi.comresearchgate.net. Ozonation, a common advanced oxidation process (AOP), can degrade Norfloxacin through direct reaction with ozone molecules or indirectly via hydroxyl radicals generated during ozone decomposition e3s-conferences.org. Studies on ozonation of wastewater containing Norfloxacin have identified numerous degradation products, with pathways largely involving attacks on the piperazine ring and the quinolone structure nih.gov. Hydroxyl radicals are particularly effective in cleaving the quinolone moiety nih.gov. Electrochemical oxidation, another AOP, also effectively degrades Norfloxacin on Ti/IrO₂ anodes, involving direct elimination at the electrode surface and mediated oxidation by electrogenerated species like active chlorine cabidigitallibrary.org.

Investigation of Microbial Biodegradation Mechanisms

Microbial degradation plays a role in the environmental fate of Norfloxacin, although it is often considered poorly biodegradable e3s-conferences.org. Certain bacterial strains, such as Microbacterium sp., have been shown to transform Norfloxacin through hydroxylation, N-acetylation, and defluorination nih.govresearchgate.net. These transformations can reduce the antibiotic's activity nih.gov. Proposed metabolic pathways for Norfloxacin biodegradation include acetylation, defluorination, ring scission, and hydroxylation nih.gov. Fungi are also capable of biotransformation, often involving enzymatic oxidation and hydroxylation, leading to various metabolites mdpi.com. While some bacteria can degrade Norfloxacin, pure cultures often show limited degradation, highlighting the potential importance of microbial consortia and co-metabolism for effective removal e3s-conferences.orgnih.gov.

Advanced Monitoring and Risk Assessment of Norfloxacin Residues in Aquatic and Terrestrial Ecosystems (utilizing Norfloxacin-d5 for precise quantification)

Accurate quantification of Norfloxacin in complex environmental samples is essential for assessing its ecological impact and conducting risk assessments. Stable isotope-labeled internal standards, such as this compound, are critical for achieving this precision, especially when using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) caymanchem.comd-nb.infodiva-portal.orgplos.orgfreshwater.orgmedrxiv.org.

This compound, a deuterated analog of Norfloxacin, serves as an ideal internal standard because it shares similar chemical and physical properties with Norfloxacin but is distinguishable by its mass. This allows for accurate compensation of variations in sample preparation, extraction efficiency, and instrument response during LC-MS/MS analysis caymanchem.comd-nb.infodiva-portal.orgplos.orgfreshwater.orgmedrxiv.orgwho.intmedchemexpress.com. By spiking environmental samples (water, soil, sediment) with a known amount of this compound before analysis, researchers can precisely quantify the native Norfloxacin present caymanchem.comd-nb.infodiva-portal.orgplos.orgfreshwater.orgmedrxiv.org. This methodology is vital for monitoring Norfloxacin residues in aquatic and terrestrial ecosystems and forms the basis for robust environmental risk assessments, ensuring that potential toxic effects on aquatic organisms and ecosystems are accurately evaluated diva-portal.org.

Drug-drug and Other Interaction Studies Leveraging Norfloxacin-d5 for Accurate Quantification

Investigation of Pharmacokinetic Interactions Between Norfloxacin and Co-administered Xenobiotics

Norfloxacin's pharmacokinetic profile can be significantly influenced by the co-administration of various xenobiotics. These interactions can alter Norfloxacin's absorption, distribution, metabolism, and excretion (ADME), leading to changes in its systemic exposure. Norfloxacin-d5, as a stable isotope-labeled internal standard, is indispensable for accurately quantifying Norfloxacin concentrations in biological matrices such as plasma and urine during such studies. Its use in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the precise measurement of Norfloxacin levels, thereby enabling the assessment of how co-administered substances modulate its PK parameters.

For instance, studies have investigated the impact of metal ions on Norfloxacin's oral bioavailability. Co-administration with divalent and trivalent metal cations, such as magnesium (Mg²⁺), zinc (Zn²⁺), and iron (Fe²⁺), can form chelates with Norfloxacin, significantly reducing its gastrointestinal absorption and subsequent systemic exposure nih.gov. This compound facilitates the accurate measurement of these reduced Norfloxacin concentrations, allowing researchers to quantify the extent of this interaction.

Table 1: Impact of Metal Ions on Norfloxacin Pharmacokinetics

| Co-administered Ion | Norfloxacin Cmax Reduction (%) | Norfloxacin AUC₀-∞ Reduction (%) | Reference |

| Mg²⁺ | 29-85 | 29-79 | nih.gov |

| Zn²⁺ | 29-85 | 29-79 | nih.gov |

| Fe²⁺ | 29-85 | 29-79 | nih.gov |

Note: Reductions are reported as ranges observed in studies investigating the interaction of Norfloxacin with various metal ions.

Elucidation of Metabolic Enzyme Inhibition or Induction Associated with Norfloxacin

Norfloxacin, like other fluoroquinolones, has been identified as an inhibitor of certain drug-metabolizing enzymes, particularly cytochrome P450 1A2 (CYP1A2) nih.govfarmaciajournal.comseq.es. This inhibitory effect can lead to increased systemic exposure of co-administered drugs that are substrates for CYP1A2, potentially causing adverse events or altered therapeutic efficacy. For example, Norfloxacin has been shown to inhibit CYP1A2, leading to a significant increase in the plasma concentration (Cmax) and area under the curve (AUC) of olanzapine, a CYP1A2 substrate farmaciajournal.com.

This compound plays a crucial role in studies designed to characterize these metabolic interactions. By accurately quantifying Norfloxacin in biological samples, researchers can correlate its concentration with the observed changes in the metabolism of other drugs or with the direct assessment of enzyme activity. This precise quantification, facilitated by this compound as an internal standard in LC-MS/MS methods, is essential for establishing dose-response relationships and understanding the clinical significance of Norfloxacin's enzyme inhibitory potential.

Table 2: Norfloxacin's Impact as a CYP1A2 Inhibitor (Example based on co-administered drug)

| Co-administered Drug | Norfloxacin's Effect on CYP1A2 | Impact on Co-administered Drug's PK | Role of this compound | Reference |

| Olanzapine | Inhibition | Cmax ↑ 99.49%, AUC₀-∞ ↑ 92.55% | Accurate quantification of Norfloxacin to assess inhibitory potential. | farmaciajournal.com |

Note: The table illustrates the consequence of Norfloxacin's metabolic enzyme inhibition on another drug's pharmacokinetics, highlighting the necessity for precise Norfloxacin quantification using this compound.

Quantification of Norfloxacin in Complex Biological Systems During Interaction Studies

The analysis of Norfloxacin in biological matrices like plasma and urine presents analytical challenges due to the presence of endogenous interfering substances. During drug-drug interaction studies, these matrices become even more complex, often involving multiple analytes and potential variations in sample composition. LC-MS/MS coupled with a stable isotope-labeled internal standard like this compound is the gold standard for overcoming these challenges.

This compound co-elutes with Norfloxacin during chromatographic separation and is detected at a different mass-to-charge ratio. This characteristic allows it to effectively compensate for matrix effects, variations in sample preparation efficiency, and fluctuations in ionization efficiency within the mass spectrometer. Rigorous method validation, including assessment of linearity, accuracy, precision, selectivity, and recovery, is paramount for ensuring reliable quantification. Methods employing this compound have demonstrated high accuracy and precision, with excellent recoveries in biological fluids, underscoring its utility in demanding bioanalytical applications.

Table 3: Method Validation Parameters for Norfloxacin Quantification Using this compound

| Parameter | Plasma | Urine | Method Type | Reference |

| Recovery (%) | 98.74 – 103.43 | 98.17 – 100.85 | Spectrophotometry (Method B) | nih.gov |

| Accuracy (%) | 95 – 114 | N/A | LC-MS/MS (multi-antibiotic) | scienceopen.com |

| Precision (RSD %) | < 11 (intra-day), < 11 (inter-day) | N/A | LC-MS/MS (multi-antibiotic) | scienceopen.com |

| Limit of Quantitation | 1.111 µg/mL | 3.368 µg/mL | Spectrophotometry (Method A/B) | nih.gov |

| Matrix Effect | Negligible (when corrected) | Negligible (when corrected) | LC-MS/MS (general principle) | researchgate.neteur.nl |

Note: Data from various studies highlight the performance characteristics of bioanalytical methods utilizing internal standards for Norfloxacin or similar compounds in biological matrices.

Q & A

Q. What key analytical techniques are essential for confirming the isotopic purity and structural integrity of Norfloxacin-d5?

Methodological Answer:

- Use nuclear magnetic resonance (NMR) to confirm deuterium substitution positions, comparing spectral data to non-deuterated Norfloxacin .

- Employ high-resolution mass spectrometry (HRMS) to verify isotopic enrichment (e.g., ≥98 atom% D) and molecular formula consistency .

- Validate purity via reverse-phase HPLC with UV detection, ensuring retention time alignment with reference standards and absence of non-deuterated impurities .

Q. How does deuteration in this compound influence its physicochemical properties compared to the parent compound?

Methodological Answer:

- Conduct solubility studies in buffered solutions (pH 1.2–7.4) using shake-flask methods to compare logP and dissolution rates .

- Assess stability under accelerated conditions (e.g., 40°C/75% RH) via LC-MS to evaluate deuterium’s impact on degradation pathways (e.g., photolysis vs. hydrolysis) .

- Compare plasma protein binding using equilibrium dialysis to quantify differences in free drug availability .

Advanced Research Questions

Q. How should researchers design a comparative pharmacokinetic study to evaluate isotopic effects of this compound in preclinical models?

Methodological Answer:

- Use paired dosing in animal models (e.g., rodents) with this compound and non-deuterated Norfloxacin, ensuring identical formulations and administration routes .

- Collect serial blood/tissue samples for LC-MS/MS quantification , focusing on metrics like AUC, Cmax, and half-life. Include deuterium-specific MRM transitions to distinguish metabolites .

- Apply compartmental modeling (e.g., NONMEM) to assess differences in absorption/distribution kinetics attributable to deuteration .

Q. What statistical frameworks are recommended to resolve contradictions in reported metabolic stability data for this compound?

Methodological Answer:

- Perform meta-analysis to aggregate data from multiple studies, adjusting for variables like enzyme sources (human vs. rodent liver microsomes) and incubation conditions .

- Use sensitivity analysis to identify confounding factors (e.g., batch-to-batch isotopic variability, assay sensitivity thresholds) .

- Apply Bayesian hierarchical models to quantify uncertainty and reconcile divergent results .

Q. How can researchers systematically investigate the impact of deuterium substitution sites on this compound’s antibacterial efficacy?

Methodological Answer:

- Synthesize site-specific deuterated analogs (e.g., deuteration at aromatic vs. aliphatic positions) and compare MIC values against Gram-negative pathogens (e.g., E. coli ATCC 25922) .

- Use molecular dynamics simulations to assess deuterium’s effects on drug-target binding (e.g., DNA gyrase interaction) and residence time .

- Validate findings with isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer:

- Document reaction conditions (e.g., solvent, catalyst, deuterium source) and purification steps (e.g., column chromatography gradients) in supplementary materials .

- Report analytical validation parameters (e.g., LOD, LOQ, linearity ranges) for all characterization assays .

- Adhere to NIH preclinical guidelines for isotopic compound studies, including batch documentation and stability testing .

Q. How should researchers address discrepancies in this compound’s reported enzyme inhibition kinetics?

Methodological Answer:

- Standardize assay conditions (e.g., buffer pH, ionic strength, temperature) across labs to minimize variability .

- Conduct cross-validation studies using shared reference samples and blinded data analysis to isolate methodological biases .

- Publish raw datasets (e.g., kinetic curves, inhibition constants) in open-access repositories for independent verification .

Data Contradiction and Analysis

Q. What strategies mitigate risks of bias when interpreting conflicting data on this compound’s toxicological profile?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.